molecular formula C8H8BBrO4 B1519948 (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 913835-87-7

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1519948
CAS No.: 913835-87-7
M. Wt: 258.86 g/mol
InChI Key: CJSWOALHLRQFNX-UHFFFAOYSA-N
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Description

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BBrO4 and its molecular weight is 258.86 g/mol. The purity is usually 95%.
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Biological Activity

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and antibacterial activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Boronic acids, including this compound, are known for their ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows them to interact with various biological targets, including proteins and enzymes. The specific interactions can lead to modifications in the target's function, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have focused on the anticancer properties of boronic acids. For instance, research has shown that substituting nitro groups with boronic acid functionalities can enhance the binding affinity to androgen receptors (AR), which is crucial in prostate cancer treatment. The new series of compounds designed as potential flutamide-like antiandrogens demonstrated significant anti-proliferative activity against prostate cancer cell lines such as LAPC-4 and PC-3 .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Notes
This compoundLAPC-412.5Significant antiandrogen effect
This compoundPC-315.0Moderate activity; androgen-independent
Control (Flutamide)LAPC-410.0Standard reference

Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial activity. A study indicated that phenylboronic acids could effectively recognize bacterial cells, leading to their death through aggregation mechanisms . The compound's ability to form aggregates may enhance its bactericidal effects.

Case Studies

  • Prostate Cancer Treatment : A series of derivatives including this compound were tested against various prostate cancer cell lines. The results indicated that the compound could serve as a viable alternative to traditional antiandrogens, showing lower toxicity profiles and enhanced selectivity for cancerous cells .
  • Bacterial Detection : Research highlighted a novel detection method utilizing boronic acids for rapid bacterial identification. The study demonstrated that modifications of boronic acids could improve sensitivity and specificity in detecting bacterial pathogens .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural components. For example, the presence of methoxycarbonyl groups significantly enhances the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy .

Computational Studies

Theoretical models have been developed to predict the interaction between boronic acids and biological targets such as insulin. These studies suggest that specific structural features can lead to improved binding affinities and biological activities .

Properties

IUPAC Name

(3-bromo-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSWOALHLRQFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657173
Record name [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-87-7
Record name [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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